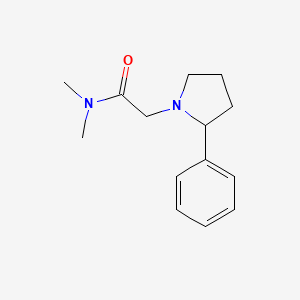
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one, also known as MDPV, is a synthetic cathinone that has gained attention for its potential use as a research chemical. It belongs to the family of psychoactive substances that are structurally similar to amphetamines and cathinones. MDPV is a potent stimulant that has been found to produce effects similar to those of cocaine and amphetamines.
Mecanismo De Acción
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one acts as a reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This results in the stimulant effects of 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one, including increased energy, euphoria, and alertness.
Biochemical and Physiological Effects:
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It has also been found to cause vasoconstriction, leading to decreased blood flow to the extremities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has several advantages for use in lab experiments, including its potent stimulant effects and structural similarity to other psychoactive substances. However, its potential for abuse and lack of long-term safety data make it a controversial research chemical.
Direcciones Futuras
Future research on 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one could focus on its potential use as a treatment for depression, anxiety, and other psychiatric disorders. It could also be studied for its potential as a tool for understanding the neurobiology of addiction and the role of dopamine, norepinephrine, and serotonin in reward pathways. Additionally, research could focus on developing safer and more effective synthetic cathinones for use in scientific research.
Métodos De Síntesis
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one is synthesized using a variety of methods, including the Leuckart reaction, reductive amination, and Mannich reaction. The most common method involves the reaction of 4-methoxyphenylacetone with pyrrolidine and propanone in the presence of hydrochloric acid and sodium cyanoborohydride.
Aplicaciones Científicas De Investigación
2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to increase the release of dopamine, norepinephrine, and serotonin, leading to its stimulant effects. 2-(4-Methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one has also been studied for its potential use in treating depression, anxiety, and other psychiatric disorders.
Propiedades
IUPAC Name |
2-(4-methoxypiperidin-1-yl)-1-pyrrolidin-1-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O2/c1-11(13(16)15-7-3-4-8-15)14-9-5-12(17-2)6-10-14/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZCPDSGHDNKUGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1)N2CCC(CC2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(2-hydroxyethyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7571385.png)

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)




![2-Methyl-1-[4-(1,3-thiazol-2-yl)piperazin-1-yl]propan-2-ol](/img/structure/B7571424.png)

![3-Methyl-5-[1-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]pyrrolidin-2-yl]-1,2-oxazole](/img/structure/B7571437.png)

![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)